3-Hydrazinyl-1-(trifluoromethyl)piperazine
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Overview
Description
3-Hydrazinyl-1-(trifluoromethyl)piperazine is a chemical compound characterized by the presence of a hydrazine group and a trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-1-(trifluoromethyl)piperazine typically involves the reaction of 1-(trifluoromethyl)piperazine with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazinyl-1-(trifluoromethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are typically used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
3-Hydrazinyl-1-(trifluoromethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-1-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-(3-Trifluoromethylphenyl)piperazine: A compound with similar structural features but different biological activities.
3-Trifluoromethyl-1,2,4-triazole: Another trifluoromethyl-containing compound with distinct chemical properties.
Uniqueness: 3-Hydrazinyl-1-(trifluoromethyl)piperazine is unique due to the presence of both hydrazine and trifluoromethyl groups, which confer distinct reactivity and biological activity.
Properties
CAS No. |
577784-89-5 |
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Molecular Formula |
C5H11F3N4 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
[4-(trifluoromethyl)piperazin-2-yl]hydrazine |
InChI |
InChI=1S/C5H11F3N4/c6-5(7,8)12-2-1-10-4(3-12)11-9/h4,10-11H,1-3,9H2 |
InChI Key |
HPLBZENKMTXWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)NN)C(F)(F)F |
Origin of Product |
United States |
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